(S)-4-(2-Bromo-4-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid
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Overview
Description
(S)-4-(2-Bromo-4-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2-Bromo-4-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. The key steps may include:
Bromination: Introduction of the bromo group to the phenyl ring.
Formylation: Introduction of the formyl group to the phenyl ring.
Piperazine Formation: Formation of the piperazine ring structure.
Protection and Deprotection: Use of protecting groups like tert-butoxy-carbonyl to protect functional groups during the synthesis.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Control of temperature and pressure to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(2-Bromo-4-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Reduction of the formyl group to an alcohol.
Substitution: Substitution of the bromo group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential lead compound for drug development.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-4-(2-Bromo-4-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Inhibition of specific enzymes involved in disease processes.
Receptor Binding: Binding to receptors to modulate biological pathways.
Signal Transduction: Interference with signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-4-(2-Bromo-4-formylphenyl)piperazine-2-carboxylic acid: Lacks the tert-butoxy-carbonyl protecting group.
(S)-4-(2-Bromo-4-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine: Lacks the carboxylic acid group.
Uniqueness
(S)-4-(2-Bromo-4-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid is unique due to the presence of both the tert-butoxy-carbonyl protecting group and the carboxylic acid group, which may confer specific chemical and biological properties.
Properties
Molecular Formula |
C17H21BrN2O5 |
---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
(2S)-4-(2-bromo-4-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C17H21BrN2O5/c1-17(2,3)25-16(24)20-7-6-19(9-14(20)15(22)23)13-5-4-11(10-21)8-12(13)18/h4-5,8,10,14H,6-7,9H2,1-3H3,(H,22,23)/t14-/m0/s1 |
InChI Key |
KAYBDMYTBVQOIO-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=C(C=C(C=C2)C=O)Br |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=C(C=C2)C=O)Br |
Origin of Product |
United States |
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